N-Acetyl-L-alanine methylamide
CAS No.: 19701-83-8
Cat. No.: VC21545443
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19701-83-8 |
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Molecular Formula | C6H12N2O2 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | 2-acetamido-N-methylpropanamide |
Standard InChI | InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9) |
Standard InChI Key | VHCVPWSUVMHJLL-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H](C(=O)NC)NC(=O)C |
SMILES | CC(C(=O)NC)NC(=O)C |
Canonical SMILES | CC(C(=O)NC)NC(=O)C |
Introduction
Structural Characteristics
Chemical Structure and Nomenclature
N-Acetyl-L-alanine methylamide (systematic name: N-acetyl-L-alanine-N'-methylamide) is frequently abbreviated as AcAlaNHMe in scientific literature . This small peptide model contains one amino acid (alanine) with protecting groups on both termini. The compound features two amide bonds: one between the acetyl group and the alanine residue (N-terminal amide) and another between the alanine carboxyl group and the methylamine (C-terminal amide).
The molecular structure includes several key functional groups:
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An acetyl group (CH₃CO-) at the N-terminus
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The alanine side chain (methyl group)
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Two amide bonds with their associated carbonyl groups
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A terminal methyl group attached to the C-terminal amide nitrogen
This structure effectively mimics a segment of peptide backbone with one amino acid residue, providing an ideal model for conformational studies.
Physical Properties
Though the search results don't provide comprehensive physical property data specifically for N-Acetyl-L-alanine methylamide, we can infer key characteristics based on its structure and related compounds. The molecule possesses moderate polarity due to its amide bonds and is capable of forming hydrogen bonds through its N-H and C=O groups. These properties make it soluble in polar solvents such as water, while maintaining some solubility in less polar solvents like chloroform.
Conformational Properties
Preferred Conformations
Conformation | Key Characteristics | Stabilizing Interactions | Relative Prevalence |
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Extended | Linear backbone arrangement | N-H···O hydrogen bonds | High in solution state |
βVIb turn (i+1) position | Characteristic turn structure | Multiple hydrogen bonds | Preferred in specific environments |
βII/βVIa turn (i+1) position | Compatible folded structure | Hydrogen bonds and dipole interactions | Accessible via conformational transition |
βIII/βIII' turn | Central positions accommodated | Complex hydrogen bonding network | Less common but structurally significant |
βI/β'I turn (i+1) position | Alternative turn structure | Specific hydrogen bonding pattern | Accessible in certain conditions |
Hydrogen Bonding and Molecular Interactions
The conformational landscape of N-Acetyl-L-alanine methylamide is strongly influenced by intramolecular hydrogen bonding patterns. In related compounds like N-acetyl-N-methyl-L-alanine N′-methylamide, the molecular conformations adopt a cis arrangement of the N-terminal amide bond, stabilized by an intramolecular N-H···N hydrogen bond . Although this compound contains an additional N-methyl group, the fundamental hydrogen bonding patterns provide insight into potential stabilizing interactions in N-Acetyl-L-alanine methylamide.
In crystalline states, these compounds form centrosymmetric dimers linked by intermolecular N-H···O hydrogen bonds . The precise balance between intramolecular and intermolecular hydrogen bonding significantly impacts the preferred conformational states in different environments.
Spectroscopic Analysis
Nuclear Magnetic Resonance Studies
13C NMR spectroscopy has provided valuable insights into the structural characteristics of N-Acetyl-L-alanine methylamide in various states. Research has demonstrated measurable differences in 13C chemical shifts of individual carbonyl carbons between solvated and lyophilized states when the compound is dissolved in different solvents such as water and chloroform .
Spectroscopic Technique | Key Observations | Environmental Effects | Structural Insights |
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13C NMR | Chemical shift differences between states | Solvent-dependent variations | Conformational changes upon lyophilization |
Vibrational Spectroscopy | Characteristic frequency patterns | Significant changes upon hydration | Hydrogen bonding network alterations |
Raman Spectroscopy | Specific vibrational modes | Sensitivity to solvent environment | Conformational preference indicators |
Circular Dichroism | Chirality-dependent signatures | Water-induced spectral changes | Secondary structure determination |
Environmental Effects on Structure
Solvent-Dependent Conformational Changes
N-Acetyl-L-alanine methylamide exhibits interesting solvent-dependent structural behavior. Research has shown that the compound adopts a polyproline-II-like secondary structure when lyophilized from both hydrogen-bonding solvents (water) and non-hydrogen-bonding solvents (chloroform) . This finding suggests a robust intrinsic structural preference that persists across different solvent environments.
Research Applications
Model System for Peptide Research
As the simplest model containing a complete peptide unit, N-Acetyl-L-alanine methylamide serves as an invaluable reference compound for investigating fundamental aspects of peptide and protein structure. Its small size allows for detailed computational studies using high-level quantum mechanical methods, while still representing the essential structural elements of peptide backbones.
The compound has been extensively used to:
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Study basic principles of peptide conformational preferences
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Validate computational methods for protein structure prediction
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Investigate solvent effects on peptide conformations
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Explore hydrogen bonding patterns in peptide structures
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Develop spectroscopic methods for structural analysis
These applications have contributed significantly to our understanding of the physical principles governing protein folding and stability.
Computational Method Development
Research on N-Acetyl-L-alanine methylamide has facilitated important methodological advances in structural biology and computational chemistry. One notable example is the development of neural network approaches for analyzing vibrational spectra and inferring structural information from spectroscopic data .
A neural network has been constructed to address the inverse scattering problem—determining structural coordinates from spectroscopic measurements—using data generated through DFT calculations . This approach aims to establish correlations between spectroscopic signatures and structural features, potentially enabling more efficient structural determinations for larger biomolecules .
Such methodological innovations demonstrate the continuing value of this model compound in advancing our capabilities for biomolecular structural analysis and prediction.
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